Fleu-TP, also known as 1-(3-Fluoro-5-TP-2,3-dideoxy-B-D-erythro-pentofuranosyl)-5-ethyluracil, is a nucleotide analog characterized by its unique structure and biological activity. Its molecular formula is C₁₁H₁₈FN₂O₁₃P₃, and it is classified as a ribonucleoside triphosphate derivative. Fleu-TP plays a significant role in the study of antiviral therapies, particularly against RNA viruses due to its ability to inhibit viral replication mechanisms.
Fleu-TP exhibits notable antiviral properties, particularly against RNA viruses. It functions by inhibiting the RNA-dependent RNA polymerase enzyme, which is crucial for viral genome replication. Studies have shown that Fleu-TP can effectively stall viral replication processes, making it a candidate for therapeutic applications against diseases caused by RNA viruses such as SARS-CoV-2 . Its bioactive form, 4'-Fluorouridine triphosphate (4'-FlU-TP), has demonstrated efficacy in preclinical models, showing promise for oral administration with favorable pharmacokinetics .
The synthesis of Fleu-TP typically involves several steps:
Fleu-TP has several applications in both research and therapeutic contexts:
Interaction studies involving Fleu-TP focus on its binding affinity and inhibitory effects on viral enzymes. These studies reveal that Fleu-TP competes with natural nucleotides for incorporation into viral RNA, thereby disrupting the replication cycle. Additionally, its interactions with cellular enzymes involved in nucleotide metabolism are also explored to understand its pharmacokinetic properties better .
Fleu-TP shares structural and functional similarities with several other nucleotide analogs. Here are some notable comparisons:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| 4'-Fluorouridine | Ribose-based | Inhibits RNA-dependent RNA polymerase | Oral bioavailability |
| Sofosbuvir | Nucleotide analog | Inhibits Hepatitis C virus replication | Prodrug requiring metabolic activation |
| Remdesivir | Nucleotide analog | Inhibits Ebola virus and SARS-CoV-2 | Requires intravenous administration |
| Molnupiravir | Nucleotide analog | Induces errors in viral RNA replication | Unique mechanism of action |
Fleu-TP's uniqueness lies in its specific fluorinated structure, which enhances its metabolic stability and selectivity for viral polymerases compared to other similar compounds . This specificity may lead to reduced side effects and improved therapeutic outcomes in clinical applications.
The synthesis of 4'-Fluorouridine 5'-triphosphate (Fleu-TP) represents a sophisticated application of modern nucleotide analog chemistry, requiring precise multi-step organic synthesis protocols [2]. The compound, characterized by its molecular formula C₁₁H₁₈FN₂O₁₃P₃, belongs to the ribonucleoside triphosphate derivative class and serves as a critical intermediate in antiviral research .
The synthetic pathway typically commences with the preparation of 5-ethyluracil as the heterocyclic base component . This initial step involves standard pyrimidine synthesis methodologies utilizing urea and ethyl acetoacetate under basic conditions. The resulting 5-ethyluracil undergoes subsequent glycosylation reactions with appropriately protected fluorinated ribose derivatives [3] [4].
The fluorinated ribose component requires specialized preparation through established protocols for 4'-fluorinated sugar derivatives [2] [3]. The synthesis begins with the selective protection of ribose hydroxyl groups using conventional protecting group strategies, followed by regioselective fluorination at the 4'-position [3]. This process demands careful control of reaction conditions to ensure retention of the desired stereochemistry and prevent unwanted side reactions.
| Synthesis Step | Reagent/Condition | Yield (%) | Time (hours) |
|---|---|---|---|
| 5-Ethyluracil Formation | Urea/Ethyl acetoacetate | 85-90 | 6-8 |
| Ribose Protection | Trityl/PMB groups | 75-80 | 4-6 |
| 4'-Fluorination | DAST/Py·nHF | 60-70 | 2-4 |
| Glycosylation | Lewis acid catalysis | 55-65 | 8-12 |
| Triphosphate Formation | Cyclic pyrophosphoryl reagents | 40-50 | 12-16 |
The glycosylation step represents a critical juncture in the synthetic sequence, where the fluorinated ribose derivative couples with the 5-ethyluracil base [4] [5]. This transformation typically employs Lewis acid catalysis under anhydrous conditions to promote selective beta-anomer formation. The reaction proceeds through an SN2-like mechanism, with the fluorine substituent providing anchimeric assistance to enhance stereoselectivity [5].
Following successful glycosylation, the protected nucleoside undergoes sequential deprotection to reveal the free hydroxyl groups [5]. This process requires careful orchestration of deprotection conditions to prevent premature removal of protecting groups or decomposition of the fluorinated sugar moiety. Acidic conditions using trifluoroacetic acid in chloroform typically achieve complete deprotection within 2-4 hours [5].
The final triphosphate installation represents the most challenging aspect of the synthesis due to the inherent instability of triphosphate linkages [6]. Modern approaches utilize cyclic pyrophosphoryl phosphoramidite reagents that enable efficient introduction of the triphosphate moiety in a single synthetic operation [6]. This methodology involves initial formation of a cyclotriphosphate intermediate, followed by controlled ring-opening to generate the linear triphosphate structure.
The incorporation of fluorine at the 4'-position of the ribose ring demands specialized fluorination methodologies that ensure both high yield and stereochemical fidelity [7] [3]. The selection of appropriate fluorinating reagents represents a critical decision point that influences the overall success of the synthetic sequence.
Nucleophilic fluorination approaches utilize fluoride ion sources under carefully controlled conditions [3]. Diethylaminosulfur trifluoride (DAST) serves as the most widely employed reagent for this transformation, enabling direct substitution of hydroxyl groups with fluorine while maintaining the original stereochemistry through inversion [3]. The reaction proceeds via an SN2 mechanism, requiring the substrate to possess a good leaving group configuration.
Alternative nucleophilic fluorination protocols employ Olah's reagents, including pyridinium polyhydrofluoride and diisopropylamine trihydrofluoride [3]. These reagents offer milder reaction conditions compared to DAST, reducing the risk of substrate decomposition or unwanted side reactions. The choice between these reagents depends on the specific substrate structure and the presence of acid-sensitive protecting groups.
| Fluorinating Agent | Reaction Temperature (°C) | Typical Yield (%) | Stereochemical Outcome |
|---|---|---|---|
| DAST | -78 to 0 | 65-75 | Complete inversion |
| Py·nHF | 0 to 25 | 60-70 | Retention/inversion mix |
| iPr₂NH·3HF | -20 to 0 | 55-65 | Predominantly inversion |
| Selectfluor | 25 to 40 | 45-55 | Complex mixture |
Electrophilic fluorination methodologies provide an alternative approach for specific synthetic scenarios [7]. Selectfluor represents the most commonly utilized electrophilic fluorinating agent, operating through a different mechanistic pathway that involves initial electrophilic attack followed by rearrangement. This approach proves particularly valuable when nucleophilic fluorination conditions are incompatible with sensitive functional groups present in the substrate.
The positional specificity of fluorination reactions requires careful consideration of substrate reactivity patterns and steric accessibility [8]. The 4'-position of ribose derivatives presents unique challenges due to its proximity to the anomeric center and the potential for competing reactions at adjacent positions. Selective protection strategies enable differentiation between various hydroxyl groups, ensuring that fluorination occurs exclusively at the desired site.
Mechanistic studies reveal that the fluorination reaction proceeds through a concerted displacement mechanism when employing nucleophilic reagents [3]. The reaction rate depends critically on the nature of the leaving group, with triflate and mesylate derivatives providing optimal reactivity. The stereochemical outcome reflects the standard SN2 inversion pattern, resulting in the desired 4'-fluorine configuration.
Temperature control emerges as a crucial parameter influencing both reaction yield and selectivity [3]. Lower temperatures favor the desired substitution pathway while minimizing elimination and rearrangement side reactions. Careful optimization of reaction conditions typically involves systematic variation of temperature, solvent, and reagent stoichiometry to identify optimal parameters for each specific substrate.
The purification of Fleu-TP requires sophisticated chromatographic methodologies capable of resolving structurally similar nucleotide analogs while maintaining the integrity of the labile triphosphate functionality [9] [10]. High-performance liquid chromatography (HPLC) serves as the primary purification technique, offering both analytical and preparative capabilities for nucleotide analog separation.
Reverse-phase chromatography utilizing C18 stationary phases provides effective separation of nucleotide analogs based on their hydrophobic interactions [9]. The mobile phase typically consists of aqueous buffers combined with organic modifiers such as acetonitrile or methanol. Gradient elution protocols enable resolution of closely related compounds while maintaining reasonable analysis times.
| Chromatographic Parameter | Optimal Range | Typical Value | Impact on Resolution |
|---|---|---|---|
| Column Temperature (°C) | 25-40 | 30 | Moderate improvement |
| Flow Rate (mL/min) | 0.8-1.2 | 1.0 | Baseline resolution |
| Gradient Time (min) | 15-30 | 20 | Peak sharpness |
| Buffer pH | 6.5-7.5 | 7.0 | Retention time stability |
Ion-exchange chromatography provides an alternative purification approach particularly suited for charged nucleotide species [9] [10]. Strong anion exchange resins demonstrate high affinity for triphosphate compounds, enabling effective separation from neutral and cationic impurities. The elution typically employs salt gradients with sodium chloride or potassium phosphate buffers to achieve controlled desorption of bound analytes.
Non-porous anion exchange resins offer superior performance for nucleotide purification due to their high loading capacity and rapid equilibration kinetics [10]. TSKgel DNA-stat resin exemplifies this class of materials, providing excellent resolution for nucleotides ranging from mononucleotides to oligonucleotides up to 20,000 base pairs in length. The non-porous structure eliminates diffusional limitations, resulting in sharp peak shapes and high recovery yields.
Fluorine-19 nuclear magnetic resonance spectroscopy serves as the definitive analytical technique for structural characterization of Fleu-TP [11] [12]. The fluorine nucleus exhibits exceptional sensitivity and a wide chemical shift range, enabling precise identification of the fluorine environment within the molecular structure. The chemical shift typically appears in the range of -120 to -140 parts per million relative to trichlorofluoromethane standard.
The fluorine-19 spectrum provides critical information regarding the stereochemistry and substitution pattern of the fluorinated ribose moiety [11]. Coupling patterns between fluorine and adjacent protons reveal the three-dimensional arrangement of substituents around the sugar ring. The magnitude of vicinal coupling constants correlates directly with dihedral angles, enabling determination of preferred conformations in solution.
| Analytical Technique | Information Provided | Typical Analysis Time | Sensitivity Limit |
|---|---|---|---|
| ¹⁹F NMR | Fluorine environment | 30-60 min | 10 μM |
| ³¹P NMR | Triphosphate structure | 45-90 min | 50 μM |
| HPLC-MS | Molecular weight | 15-25 min | 1 μM |
| UV Spectroscopy | Nucleobase integrity | 5-10 min | 5 μM |
Phosphorus-31 nuclear magnetic resonance spectroscopy provides complementary structural information regarding the triphosphate functionality [13]. The three phosphorus atoms typically exhibit distinct chemical shifts corresponding to the alpha, beta, and gamma positions within the triphosphate chain. Coupling patterns between adjacent phosphorus nuclei confirm the integrity of the phosphoanhydride linkages and detect potential hydrolysis products.
Mass spectrometry analysis employs electrospray ionization techniques optimized for nucleotide detection [13]. The molecular ion typically appears as a multiply charged species due to the polyanionic nature of the triphosphate group. Collision-induced dissociation experiments provide fragmentation patterns that confirm the structural assignments and detect impurities arising from synthetic byproducts or degradation processes.
The thermodynamic stability of 4'-fluorouridine 5'-triphosphate (Fleu-TP) under physiological conditions demonstrates exceptional metabolic resilience compared to conventional nucleotide triphosphates. The compound exhibits remarkable intracellular stability with an extrapolated half-life of 9.7 hours following cellular uptake [1] [2]. This enhanced stability profile stems primarily from the strategic 4'-fluorine substitution on the ribose moiety, which significantly reduces hydrolytic cleavage by cellular esterases through steric and electronic effects [3].
Quantitative analysis of Fleu-TP accumulation in primary human airway epithelial cells reveals rapid anabolism to the bioactive triphosphate form, achieving peak intracellular concentrations of 10.38 nanomoles per million cells within four hours of exposure [1] [2]. The compound maintains sustained therapeutic levels, with plateau concentrations of 1.31 nanomoles per million cells persisting at 24 hours post-exposure. Subsequent wash-out studies demonstrate the compound's metabolic persistence, maintaining approximately 1 nanomole per million cells over a six-hour monitoring period [1] [2].
The thermodynamic advantage of Fleu-TP becomes particularly evident when examining its resistance to enzymatic degradation pathways that typically limit the efficacy of natural nucleotide substrates. The fluorine atom positioned at the 4'-carbon creates a sterically hindered environment that impedes the approach of hydrolytic enzymes while simultaneously altering the electronic properties of the ribose ring system [3]. This modification results in prolonged intracellular residence time without compromising the compound's ability to serve as a substrate for viral RNA-dependent RNA polymerases.
Temperature stability assessments indicate that Fleu-TP maintains structural integrity under standard physiological temperature ranges. The compound demonstrates consistent performance across the typical cellular temperature spectrum, with no significant degradation observed under normal physiological thermal stress conditions [1] [2]. This thermal stability profile supports the compound's viability for sustained therapeutic applications and storage under standard biological conditions.
| Parameter | Value | Experimental Conditions | Reference |
|---|---|---|---|
| Intracellular Half-life (hours) | 9.7 | Primary HAE cells, wash-out study | [1] [2] |
| Metabolic Stability | High - resistant to hydrolytic cleavage by cellular esterases | 4'-fluorine substitution effect | [3] |
| Peak Intracellular Concentration (nmol/million cells) | 10.38 (at 4 hours post-exposure) | 4'-FlU exposure in HAE cells | [1] [2] |
| Plateau Concentration (nmol/million cells) | 1.31 (at 24 hours) | Sustained exposure study | [1] [2] |
| Extrapolated Half-life (hours) | 9.7 | 6-hour monitoring period | [1] [2] |
The solubility characteristics of Fleu-TP in biological matrices reflect its highly hydrophilic nature and favorable distribution properties for therapeutic applications. The compound exhibits a calculated logarithmic partition coefficient (LogP) of -1.2, indicating substantial hydrophilicity and limited passive membrane permeability in its triphosphate form [3]. This hydrophilic profile necessitates active transport mechanisms for cellular uptake while ensuring excellent aqueous solubility under physiological conditions.
Pharmacokinetic studies demonstrate that Fleu-TP achieves maximal plasma concentrations of approximately 1 micromolar within 90 minutes following oral administration at 1.5 milligrams per kilogram body weight [4]. The compound maintains sustained plasma levels over extended periods, with detectable concentrations persisting beyond 12 hours post-administration. This prolonged plasma exposure profile supports the feasibility of practical dosing regimens for therapeutic applications.
Tissue distribution analysis reveals differential accumulation patterns across various biological compartments. General soft tissues demonstrate consistent uptake, achieving approximately 1 nanomole per gram of tissue 12 hours after oral dosing [4]. However, specialized tissues exhibit varying penetration profiles, with brain and kidney tissues showing reduced accumulation (less than 1 nanomole per gram), potentially reflecting tissue-specific transport barriers or enhanced clearance mechanisms [4].
Intracellular accumulation studies provide critical insights into the compound's cellular penetration and retention characteristics. Direct cellular exposure results in rapid intracellular accumulation, reaching 3.42 nanomoles per million cells within the first hour of exposure [1] [2]. This rapid uptake profile indicates efficient cellular transport mechanisms, likely mediated by nucleoside transporters that recognize the compound despite its fluorine modification.
The aqueous solubility parameters of Fleu-TP support its formulation for various administration routes. The compound's high hydrophilicity facilitates dissolution in aqueous vehicles while maintaining chemical stability under appropriate pH conditions. The triphosphate moiety contributes significantly to the overall solubility profile through its multiple ionizable phosphate groups, which enhance water solubility but simultaneously limit passive membrane permeability [3].
| Matrix/Condition | Solubility/Concentration | Administration Route | Reference |
|---|---|---|---|
| Aqueous Solution (Physiological pH) | High hydrophilicity (LogP = -1.2) | General property | [3] |
| Plasma Exposure | ~1 μM (maximal at 90 minutes post-administration) | Oral (1.5 mg/kg body weight) | [4] |
| Tissue Distribution | Sustained high levels over 12-hour period | Oral administration | [4] |
| Intracellular Accumulation | 3.42 nmol/million cells (first hour) | Direct exposure to cells | [1] [2] |
| Brain Tissue | < 1 nmol/g tissue | Oral administration | [4] |
| Kidney Tissue | < 1 nmol/g tissue | Oral administration | [4] |
| General Soft Tissues | ~1 nmol/g tissue (12 hours post-dosing) | Oral administration | [4] |
The pH-dependent stability profile of Fleu-TP reveals critical parameters governing its chemical integrity across physiologically relevant pH ranges. Nucleotide triphosphates, including Fleu-TP, demonstrate significant sensitivity to pH variations, with degradation kinetics following predictable patterns that inform optimal storage and formulation conditions.
At physiological pH (7.4), Fleu-TP exhibits optimal stability characteristics with minimal spontaneous degradation [5] [6]. However, deviation from this optimal range results in accelerated degradation through distinct mechanisms. At acidic conditions (pH 6.0), the compound experiences approximately 50% reduction in intact triphosphate levels within 24 hours [6]. This degradation follows first-order kinetics and primarily occurs through non-enzymatic hydrolysis of the phosphate bonds, facilitated by protonation of the phosphate groups under acidic conditions.
Alkaline conditions present an even more challenging environment for Fleu-TP stability. At pH 10.0, the compound undergoes approximately 80% degradation within 24 hours, representing a significantly faster degradation rate compared to acidic conditions [6]. This enhanced instability under alkaline conditions reflects the susceptibility of nucleotide triphosphates to base-catalyzed hydrolysis, where hydroxide ions facilitate nucleophilic attack on the phosphorus centers.
Interestingly, controlled alkaline conditions within the pH range of 8.0 to 10.0 can provide enhanced stability for nucleotide triphosphates when appropriate stabilizing conditions are maintained [5]. This apparent contradiction to the extreme alkaline instability reflects the complex interplay between pH effects and other stabilizing factors such as ionic strength, temperature, and the presence of chelating agents.
The pH-dependent degradation kinetics of Fleu-TP follow established patterns for nucleotide triphosphates, with the degradation rate constants increasing exponentially with deviation from the optimal pH range. The mechanistic basis for this pH sensitivity involves the ionization state of the phosphate groups, which influences both the electronic properties of the phosphorus centers and the susceptibility to nucleophilic or electrophilic attack.
Formulation strategies for Fleu-TP must carefully consider these pH-dependent stability characteristics. The optimal pH range for long-term storage appears to be between 7.5 and 8.5, where the balance between acidic and basic degradation pathways is minimized [5]. Buffer systems that maintain pH within this range while avoiding potentially interfering metal ions or other reactive species represent the most promising approach for pharmaceutical formulations.
| pH Condition | Degradation Rate/Effect | Kinetic Model | Mechanism | Reference |
|---|---|---|---|---|
| pH 6.0 | ~50% decrease in NTP levels (24 hours) | First-order degradation kinetics | Non-enzymatic hydrolysis at low pH | [6] |
| pH 7.4 (Physiological) | Optimal stability range | Minimal degradation | Optimal buffer conditions | [5] [6] |
| pH 10.0 | ~80% decrease in NTP levels (24 hours) | First-order degradation kinetics | Chemical instability at high pH | [6] |
| pH 8.0-10.0 | Enhanced stability for nucleotide triphosphates | pH-dependent stabilization | Alkaline stabilization effect | [5] |
| pH > 7.5 | Improved stabilization versus pH 7.5 | Improved first-order kinetics | pH-dependent triphosphate preservation | [5] |
| Extreme pH Conditions | Accelerated hydrolysis of triphosphate groups | Enhanced degradation kinetics | pH-induced structural destabilization | [6] |